6-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid
Overview
Description
6-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-3-(trifluoromethyl)benzoic acid. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Reduction: Conversion of the cyano group to primary amines or other reduced forms.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
6-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group can enhance the bioactivity of the compound.
Medicine: Explored as a potential lead compound in drug discovery programs. Its structural features are of interest for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(trifluoromethyl)benzoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of a cyano group, altering its chemical reactivity and biological activity.
3-(Trifluoromethyl)phenylacetic acid: Lacks both the bromine and cyano groups, resulting in different chemical properties and applications.
Uniqueness
6-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, cyano, and trifluoromethyl groups on the phenylacetic acid backbone. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[6-bromo-2-cyano-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-8-2-1-7(10(12,13)14)6(4-15)5(8)3-9(16)17/h1-2H,3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMKMIDAJRYBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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